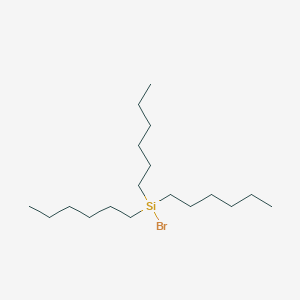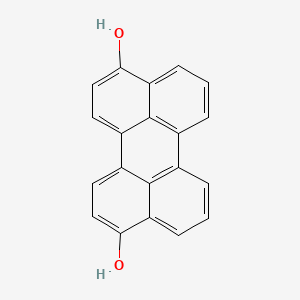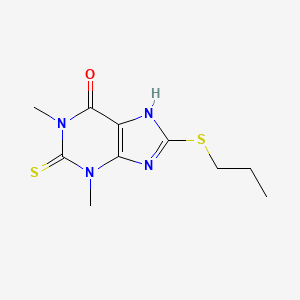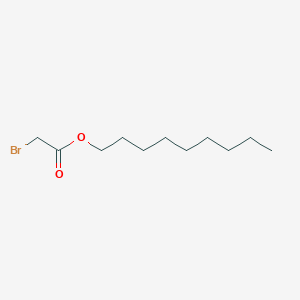
Nonyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl bromoacetate is an organic compound with the chemical formula C11H21BrO2. It is an ester derived from nonanol and bromoacetic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonyl bromoacetate can be synthesized through the esterification of nonanol with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced by reacting nonanol with bromoacetyl bromide in the presence of a base, such as pyridine. This method is preferred due to its higher yield and efficiency compared to the direct esterification method. The reaction is carried out in a solvent, such as dichloromethane, to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Nonyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: In the presence of water and a base, this compound can be hydrolyzed to produce nonanol and bromoacetic acid.
Reduction: this compound can be reduced to nonyl acetate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent, such as dimethyl sulfoxide, at room temperature.
Hydrolysis: The reaction is performed in an aqueous solution of a base, such as sodium hydroxide, at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Products include nonyl amines, nonyl thiols, and nonyl ethers.
Hydrolysis: The major products are nonanol and bromoacetic acid.
Reduction: The primary product is nonyl acetate.
Applications De Recherche Scientifique
Nonyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: this compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Material Science: It is employed in the modification of polymers and the synthesis of functional materials with specific properties.
Mécanisme D'action
Nonyl bromoacetate exerts its effects primarily through nucleophilic substitution reactions. The bromine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This reaction mechanism is utilized in various applications, including enzyme inhibition and protein modification, where this compound reacts with nucleophilic residues in proteins, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a nonyl group. It is also used in organic synthesis and as a lachrymator.
Methyl bromoacetate: Contains a methyl group and is used in similar applications as nonyl bromoacetate.
Propyl bromoacetate: Has a propyl group and is used in organic synthesis and as an intermediate in chemical reactions.
Uniqueness
This compound is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
5451-97-8 |
|---|---|
Formule moléculaire |
C11H21BrO2 |
Poids moléculaire |
265.19 g/mol |
Nom IUPAC |
nonyl 2-bromoacetate |
InChI |
InChI=1S/C11H21BrO2/c1-2-3-4-5-6-7-8-9-14-11(13)10-12/h2-10H2,1H3 |
Clé InChI |
CTAPFXJABKRLIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)
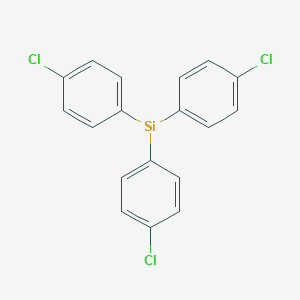

![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)





![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
